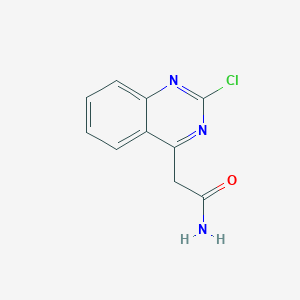
2-(2-Chloroquinazolin-4-yl)acetamide
Cat. No. B1591884
Key on ui cas rn:
425638-74-0
M. Wt: 221.64 g/mol
InChI Key: HBENSHGDVIJNBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06645970B2
Procedure details


2-(2-chloro-quinazolin-4-yl)-acetamide (221 mg, 1.0 mmol) is dissolved in 1-methyl-2-pyrrolidinone (2.0 mL) and N-methylpiperazine (555 μL, 5.0 eq.) is added. The mixture is heated 45 min. at 50° C. AcOEt is added and the suspension is filtered to afford 2-[2-(4-methyl-piperazin-1-yl)-quinazolin-4-yl]-acetamide as a white solid.




Identifiers


|
REACTION_CXSMILES
|
Cl[C:2]1[N:11]=[C:10]([CH2:12][C:13]([NH2:15])=[O:14])[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[N:3]=1.[CH3:16][N:17]1[CH2:22][CH2:21][NH:20][CH2:19][CH2:18]1.CCOC(C)=O>CN1CCCC1=O>[CH3:16][N:17]1[CH2:22][CH2:21][N:20]([C:2]2[N:11]=[C:10]([CH2:12][C:13]([NH2:15])=[O:14])[C:9]3[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=3)[N:3]=2)[CH2:19][CH2:18]1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
221 mg
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=NC2=CC=CC=C2C(=N1)CC(=O)N
|
|
Name
|
|
|
Quantity
|
2 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN1C(CCC1)=O
|
Step Two
|
Name
|
|
|
Quantity
|
555 μL
|
|
Type
|
reactant
|
|
Smiles
|
CN1CCNCC1
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CCOC(=O)C
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
50 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the suspension is filtered
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CN1CCN(CC1)C1=NC2=CC=CC=C2C(=N1)CC(=O)N
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
